molecular formula C15H17F3N2O2 B5468805 1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B5468805
M. Wt: 314.30 g/mol
InChI Key: BOGFBGPZYUFFII-UHFFFAOYSA-N
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Description

1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a synthetic compound with the molecular formula C15H17F3N2O2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring.

Preparation Methods

The synthesis of 1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods often involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to 150°C). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to specific proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2/c1-10(21)20-8-6-11(7-9-20)14(22)19-13-4-2-12(3-5-13)15(16,17)18/h2-5,11H,6-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGFBGPZYUFFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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